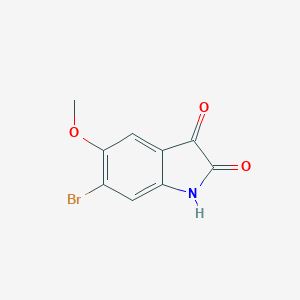

6-broMo-5-Methoxyindoline-2,3-dione

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-bromo-5-methoxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-14-7-2-4-6(3-5(7)10)11-9(13)8(4)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPKYMNANRNKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 6 Bromo 5 Methoxyindoline 2,3 Dione

Reactions at the C-3 Carbonyl Group

The C-3 carbonyl group of the isatin (B1672199) core is a highly reactive ketone that readily participates in a variety of nucleophilic addition and condensation reactions. This reactivity is central to its use as a precursor for a wide range of derivatives.

One of the most fundamental reactions of 6-bromo-5-methoxyindoline-2,3-dione involves the condensation of its C-3 carbonyl group with various primary amines and related nucleophiles. These reactions typically proceed by refluxing the reactants in an alcoholic solvent, often with a catalytic amount of acid like glacial acetic acid.

Schiff Bases: Reaction with primary amines or anilines yields the corresponding C-3 imine derivatives, commonly known as Schiff bases. These reactions are crucial for synthesizing a variety of heterocyclic structures. researchgate.netnih.govresearchgate.net

Hydrazones: Condensation with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine) affords isatin-3-hydrazones. These products are stable and serve as important intermediates for further synthesis. Studies on analogous bromo-substituted isatins have demonstrated the formation of hydrazone derivatives. nih.gov

Thiosemicarbazones: The reaction with thiosemicarbazide (B42300) or its N-substituted analogs produces isatin-3-thiosemicarbazones. This class of compounds is synthesized by the straightforward condensation of an isatin derivative with a thiosemicarbazide. nih.gov The synthesis is often achieved by refluxing equimolar amounts of the reactants in ethanol (B145695) with a few drops of acetic acid, leading to precipitation of the product upon cooling. nih.gov

These condensation reactions highlight the electrophilicity of the C-3 carbonyl and provide a reliable route to diverse functionalized indole (B1671886) derivatives.

Table 1: Representative C-3 Condensation Reactions

| Reactant | Product Type | General Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base | Ethanol, Acetic Acid (cat.), Reflux |

| Hydrazine (H₂N-NHR) | Hydrazone | Ethanol, Reflux |

| Thiosemicarbazide | Thiosemicarbazone | Ethanol, Acetic Acid (cat.), Reflux nih.gov |

While classic self-aldol reactions are not typical for isatins, the C-3 carbonyl group readily undergoes crossed or directed aldol-type condensation reactions with active methylene (B1212753) compounds. This reaction, often referred to as the Knoevenagel condensation, involves a base-catalyzed reaction between the isatin derivative and a compound containing an acidic methylene group (e.g., malononitrile, ethyl cyanoacetate, or ketones). masterorganicchemistry.comyoutube.commagritek.com The initial addition of the enolate to the C-3 carbonyl is usually followed by dehydration to yield a C-3-substituted-2-oxindole derivative with a new carbon-carbon double bond. The base abstracts an alpha-proton from the active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic C-3 carbonyl of the isatin. magritek.com

The synthesis of spiro compounds, where a single atom is part of two different rings, is a prominent application of isatin chemistry. This compound is an excellent substrate for constructing spirooxindoles, which are core structures in various natural products. A common method involves a three-component reaction of an isatin, an amino acid (like L-proline), and a dipolarophile. For instance, the reaction of substituted isatins with secondary amino acids generates an azomethine ylide intermediate, which can then undergo a [3+2] cycloaddition reaction with an alkene to form complex spiro-pyrrolidinyl-oxindoles in a highly stereoselective manner. nih.gov

Another significant route is the condensation of isatins with β-amino amides, which can be catalyzed by alum or iodine to produce spiro[quinazoline-indoline]diones. acs.org This reaction proceeds via condensation at the C-3 position, followed by intramolecular cyclization to form the spirocyclic framework.

Table 2: Synthesis of Spiro Derivatives

| Reactants | Product Type | Key Features |

|---|---|---|

| Isatin, Secondary Amino Acid, Alkene | Spiro-pyrrolidinyl-oxindole | [3+2] cycloaddition via azomethine ylide intermediate. nih.gov |

| Isatin, β-Amino Amide | Spiro[quinazoline-indoline]dione | Catalyst-mediated (alum, I₂) condensation and cyclization. acs.org |

| Isatin, Malononitrile, Monothiomalonamide | Spiro[indole-pyridine]thiolate | Four-component reaction leading to highly functionalized spiro systems. researchgate.net |

The amide bond (N1-C2) within the isatin ring is susceptible to cleavage under both basic and acidic conditions, leading to ring-opening. Basic hydrolysis results in the formation of a salt of 2-(2-aminophenyl)-2-oxoacetic acid (an isatinate). This ring-opened intermediate can be a versatile precursor for other heterocyclic systems.

More sophisticated transformations involve ring-opening followed by re-cyclization to form expanded ring systems. For example, isatins can react with in situ generated α-aryldiazomethanes in a metal-free, one-pot regioselective ring-expansion to yield 3-hydroxy-4-arylquinolin-2(1H)-ones, which are frameworks of viridicatin (B94306) alkaloids. organic-chemistry.org Furthermore, acid-catalyzed reactions of N-acylisatins with primary or secondary amines can lead to ring-opening at the amide linkage to produce N-[2-(2-amino-2-oxo-acetyl)phenyl]acetamide derivatives. researchgate.net These reactions demonstrate that the isatin core can be manipulated to not only form derivatives that retain the indole scaffold but also to serve as a synthon for entirely different heterocyclic structures like quinolines and quinazolines. acs.orgrsc.org

Reactions at the N-1 Position (Indole Nitrogen)

The nitrogen atom of the five-membered ring in this compound possesses an acidic proton, making it a site for various substitution reactions, most notably N-alkylation and N-arylation.

The N-alkylation of the isatin nucleus is a common strategy to introduce functional diversity and to modify the properties of the resulting compounds. nih.gov The reaction is typically carried out by first deprotonating the indole nitrogen with a suitable base to form the corresponding isatin anion. This nucleophilic anion then reacts with an electrophilic alkylating or arylating agent.

Commonly employed conditions involve using a base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (ACN). nih.govresearchgate.net The electrophile is typically an alkyl halide (e.g., methyl iodide, ethyl bromoacetate, benzyl (B1604629) bromide) or a substituted benzyl halide. researchgate.netsemanticscholar.org Microwave-assisted N-alkylation has been shown to be an efficient method, significantly reducing reaction times and improving yields compared to conventional heating. nih.gov

Table 3: Common Conditions for N-Alkylation of Isatins

| Base | Solvent | Electrophile Example | Method | Reference |

|---|---|---|---|---|

| K₂CO₃ / Cs₂CO₃ | DMF / NMP | Alkyl, Benzyl Halides | Microwave | nih.gov |

| K₂CO₃ | DMF | Alkyl, Benzyl Halides | Conventional Heating | semanticscholar.org |

| KF/Alumina | Acetonitrile | Benzylic Halides | Microwave / Thermal | researchgate.net |

Reactions at the C-2 Carbonyl Group

The C-2 carbonyl group of the indoline-2,3-dione system is a ketone, and as such, it is susceptible to nucleophilic attack. However, its reactivity is often overshadowed by the more electrophilic C-3 carbonyl (amide carbonyl). Nevertheless, under specific conditions, reactions can be directed to the C-2 position.

Reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, can potentially lead to the formation of tertiary alcohols at the C-2 position. However, the presence of the acidic N-H proton would necessitate the use of excess reagent or a protection strategy for the nitrogen atom. The regioselectivity of such additions would be a key challenge to control.

Reactions at the Benzenoid Ring (C-4, C-7)

The benzene (B151609) ring of this compound is substituted with a bromine atom at the C-6 position and a methoxy (B1213986) group at the C-5 position. These substituents direct further electrophilic substitution reactions to the available positions on the ring, primarily C-4 and C-7.

Friedel-Crafts Reactions

Friedel-Crafts reactions, both alkylation and acylation, are fundamental for introducing carbon substituents onto aromatic rings. The electron-donating methoxy group at C-5 is an activating group and ortho-, para-directing. The bromine at C-6 is a deactivating but ortho-, para-directing group. Therefore, for electrophilic aromatic substitution, the incoming electrophile would be expected to substitute at the C-7 position, which is ortho to the activating methoxy group and meta to the deactivating bromo group. Substitution at the C-4 position is also possible, being ortho to the methoxy group, but it is sterically more hindered by the adjacent C-5 methoxy group and the C-3 carbonyl group.

Detailed experimental studies on the Friedel-Crafts reactions of this compound are scarce. However, based on general principles of electrophilic aromatic substitution, reactions with alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would be expected to yield C-7 substituted products.

Table 2: Predicted Products of Friedel-Crafts Reactions with this compound

| Reaction Type | Reagent | Predicted Major Product |

| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | 7-Acetyl-6-bromo-5-methoxyindoline-2,3-dione |

| Friedel-Crafts Alkylation | Methyl iodide / AlCl₃ | 6-Bromo-5-methoxy-7-methylindoline-2,3-dione |

Oxidation Reactions

The isatin nucleus can be susceptible to oxidation, which can lead to the cleavage of the benzene or pyrrole (B145914) ring depending on the oxidant and reaction conditions. For this compound, oxidative cleavage could potentially lead to substituted anthranilic acid derivatives. For instance, treatment with strong oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide under basic conditions could lead to the formation of 5-bromo-4-methoxyanthranilic acid. The specific outcome would be highly dependent on the reaction parameters.

Further Halogenation Studies

The introduction of additional halogen atoms onto the this compound ring can be achieved through electrophilic halogenation. The directing effects of the existing substituents would again play a crucial role. The electron-donating methoxy group at C-5 would strongly activate the C-7 position towards electrophilic attack. Therefore, reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a suitable solvent would likely result in the formation of 6,7-dihalo-5-methoxyindoline-2,3-dione derivatives.

Further investigation into the halogenation of this specific substrate would be valuable for the synthesis of polyhalogenated indole derivatives, which are of interest in medicinal chemistry and materials science.

Exploration of Reaction Mechanisms and Intermediates

A comprehensive review of available scientific literature and chemical databases indicates a significant gap in the detailed, published research specifically elucidating the reaction mechanisms and intermediates of this compound. While this compound is available commercially as a building block for chemical synthesis, dedicated studies focusing on its mechanistic pathways are not readily found in peer-reviewed journals or patents.

The reactivity of the isatin core in related molecules suggests that reactions involving this compound would likely proceed through mechanisms common to other substituted isatins. These generally involve the electrophilic character of the C3-carbonyl group and the nucleophilic nature of the N1-H, as well as the potential for reactions at the aromatic ring. However, without specific experimental or computational studies on this compound, any proposed mechanism remains speculative and would be based on analogy to similar compounds.

Due to the absence of specific research data, no detailed research findings or data tables on reaction mechanisms and intermediates for this compound can be presented at this time. Further experimental and computational research is required to thoroughly characterize the mechanistic aspects of this compound's reactivity.

Spectroscopic and Crystallographic Characterization of 6 Bromo 5 Methoxyindoline 2,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and two-dimensional NMR spectra, the precise arrangement of atoms within the indoline-2,3-dione core and its substituents can be established.

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. For isatin (B1672199) derivatives, the aromatic protons on the benzene (B151609) ring and the N-H proton of the lactam are key diagnostic signals.

For a derivative, 5-bromo-1-methylindoline-2,3-dione, the proton signals in CDCl₃ are observed at δ 3.25 (s, 3H, N-CH₃), 6.80–6.82 (d, J = 8 Hz, 1H), and 7.71–7.75 (m, 2H) chemicalbook.com. In another related compound, 5-bromo-1-(3-methoxybenzyl)indoline-2,3-dione, the methoxy (B1213986) protons appear as a singlet at δ 3.69 ppm chemicalbook.com.

The following table summarizes representative ¹H NMR data for some bromo- and methoxy-substituted isatin derivatives.

| Compound | Solvent | Chemical Shift (δ ppm) and Coupling Constant (J Hz) |

| 6-Bromoisatin (B21408) | DMSO-d6 | 11.13 (s, 1H, NH), 7.72-7.74 (d, J=8, 1H), 7.65 (s, 1H), 6.86-6.88 (d, J=6, 1H) chemicalbook.com |

| 5-Bromo-1-methylindoline-2,3-dione | CDCl₃ | 7.71-7.75 (m, 2H), 6.80-6.82 (d, J=8, 1H), 3.25 (s, 3H, N-CH₃) chemicalbook.com |

| 5-Bromo-1-(3-methoxybenzyl)indoline-2,3-dione | CDCl₃ | 7.63–7.65 (d, J = 8 Hz, 1H), 7.48–7.51 (m, 2H), 7.11–7.14 (t, 1H), 6.72–6.78 (m, 3H), 4.99 (s, 2H), 3.69 (s, 3H, OCH₃) chemicalbook.com |

| 3-(2-(6,7-Dimethoxyquinazolin-4-yl)hydrazono)-5-methoxyindolin-2-one | DMSO-d6 | 12.23 (s, 1H, NH), 10.40 (s, 1H, NH), 8.71 (s, 1H), 8.06 (s, 1H), 7.76 (s, 1H), 7.19 (s, 1H), 6.90 (d, 1H, J=8.4), 6.80 (d, 1H, J=8.4), 3.95 (s, 3H, OCH₃), 3.93 (s, 3H, OCH₃), 3.81 (s, 3H, OCH₃) |

| 5-Bromo-3-(2-(6,7-dimethoxyquinazolin-4-yl)hydrazono)indolin-2-one | DMSO-d6 | 12.45 (s, 1H, NH), 10.73 (s, 1H, NH), 8.73 (s, 1H), 8.08 (s, 1H), 7.72 (s, 1H), 7.48 (d, 1H, J=8.3), 7.21 (s, 1H), 6.86 (d, 1H, J=8.3), 4.01 (s, 3H, OCH₃), 3.96 (s, 3H, OCH₃) |

The ¹³C NMR spectrum reveals the different carbon environments within a molecule. In indoline-2,3-dione derivatives, the carbonyl carbons (C2 and C3) are particularly deshielded and appear at the downfield end of the spectrum.

For 5-bromo-1-(3-methoxybenzyl)indoline-2,3-dione, the carbonyl carbons resonate at δ 183.1 and 159.6 ppm, while the methoxy carbon appears at 55.7 ppm chemicalbook.com. The aromatic and other aliphatic carbons are observed at chemical shifts consistent with their electronic environments chemicalbook.com. In a series of isatin-benzoazine hybrids, the carbonyl carbon (C=O) of the isatin moiety consistently appears around δ 165.9-166.4 ppm. The methoxy carbons in these derivatives are typically found in the range of δ 55.6-56.6 ppm.

The table below presents characteristic ¹³C NMR data for some relevant substituted isatins.

| Compound | Solvent | Chemical Shift (δ ppm) |

| 5-Bromo-1-(3-methoxybenzyl)indoline-2,3-dione | CDCl₃ | 183.1, 159.6, 150.6, 138.7, 134.5, 133.9, 125.6, 124.3, 117.8, 114.9, 114.3, 113.1, 111.3, 55.7, 44.2 chemicalbook.com |

| 3-(2-(6,7-Dimethoxyquinazolin-4-yl)hydrazono)-5-methoxyindolin-2-one | DMSO-d6 | 166.4 (C=O), 155.2, 154.9, 154.1, 149.4, 144.1, 143.7, 143.2, 137.2, 118.7, 118.0, 113.0, 112.5, 111.1, 108.6, 104.2, 56.5 (OCH₃), 55.7 (OCH₃), 55.6 (OCH₃) |

| 5-Bromo-3-(2-(6,7-dimethoxyquinazolin-4-yl)hydrazono)indolin-2-one | DMSO-d6 | 165.9 (C=O), 155.8, 155.5, 149.6, 144.3, 143.6, 142.9, 142.3, 133.3, 130.3, 120.2, 113.5, 112.9, 112.3, 108.4, 104.0, 56.6 (OCH₃), 55.9 (OCH₃) |

| Ethyl 5-bromo-2-hydroxy-3-oxo-1-tosylindoline-2-carboxylate | CDCl₃ | 189.9, 166.8, 151.8, 146.4, 145.4, 135.8, 134.3, 130.0, 128.0, 122.3, 115.8, 87.3, 86.4, 64.7, 21.7, 14.0 |

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule.

HMQC (or its more modern counterpart, HSQC) correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations).

HMBC provides correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations), which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.

While specific 2D NMR spectra for 6-bromo-5-methoxyindoline-2,3-dione are not provided in the search results, the literature on substituted isatins frequently mentions the use of these techniques for structural confirmation. For example, the stereochemistry of isatin imine derivatives has been established using 2D homonuclear (COSY and NOESY) and heteronuclear (HSQC and HMBC) NMR techniques.

Infrared (IR) Spectroscopy: Identification of Key Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound and its derivatives, the key functional groups include the N-H bond of the lactam, the carbonyl (C=O) groups of the dione, and the C-O bond of the methoxy group.

In a series of isatin-benzoazine hybrids, the N-H stretching vibration is typically observed in the range of 3413-3421 cm⁻¹, while the carbonyl (C=O) stretching vibration appears around 1699-1717 cm⁻¹. For ethyl 5-bromo-2-hydroxy-3-oxo-1-tosylindoline-2-carboxylate, characteristic IR peaks are observed at 3420, 2985, 1748, 1604, 1157, and 972 cm⁻¹ .

The table below lists the key IR absorption bands for some relevant isatin derivatives.

| Compound | Key IR Absorption Bands (cm⁻¹) |

| 3-(2-(6,7-Dimethoxyquinazolin-4-yl)hydrazono)-5-methoxyindolin-2-one | 3413 (N-H), 1699 (C=O) |

| 5-Bromo-3-(2-(6,7-dimethoxyquinazolin-4-yl)hydrazono)indolin-2-one | 3420 (N-H), 1717 (C=O) |

| 3-(2-(6,7-Dimethoxyquinazolin-4-yl)hydrazono)-5-methylindolin-2-one | 3421 (N-H), 1700 (C=O) |

| Ethyl 5-bromo-2-hydroxy-3-oxo-1-tosylindoline-2-carboxylate | 3420, 2985, 1748, 1604, 1157, 972 |

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For a series of isatin-benzoazine hybrids, the molecular ion peaks [M+H]⁺ were observed using Electrospray Ionization (ESI) mass spectrometry, confirming their molecular weights. For example, 5-bromo-3-(2-(6,7-dimethoxyquinazolin-4-yl)hydrazono)indolin-2-one showed a molecular ion peak at m/z 428.0 [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. For a derivative, ethyl 5-bromo-2-hydroxy-3-oxo-1-tosylindoline-2-carboxylate, the HRMS (ESI) calculated for [M+Na]⁺ (C₁₇H₁₄BrNNaO₆S) was 469.9623, and the found value was 469.9618, confirming its elemental composition .

The table below shows mass spectrometry data for some derivatives of this compound.

| Compound | Ionization Method | m/z (Observed) |

| 3-(2-(6,7-Dimethoxyquinazolin-4-yl)hydrazono)-5-methoxyindolin-2-one | ESI | 380.0 [M+H]⁺ |

| 5-Bromo-3-(2-(6,7-dimethoxyquinazolin-4-yl)hydrazono)indolin-2-one | ESI | 428.0 [M+H]⁺ |

| 3-(2-(6,7-Dimethoxyquinazolin-4-yl)hydrazono)-5-methylindolin-2-one | ESI | 364.0 [M+H]⁺ |

| Ethyl 5-bromo-2-hydroxy-3-oxo-1-tosylindoline-2-carboxylate | HRMS (ESI) | 469.9618 [M+Na]⁺ |

Fragmentation Pattern Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound (molar mass: 256.05 g/mol ), the fragmentation in mass spectrometry is expected to follow pathways characteristic of isatin and halogenated aromatic compounds. chembk.commiamioh.edu

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and bromine-containing fragments, which will show two peaks of nearly equal intensity (M+ and M+2) due to the natural abundance of the 79Br and 81Br isotopes. miamioh.edu

Key fragmentation pathways for isatin derivatives typically involve the initial loss of carbonyl groups (CO). The primary fragmentation steps anticipated for this compound are:

Loss of CO: The molecule is expected to lose a molecule of carbon monoxide from the C-2 or C-3 position.

Loss of a second CO: A subsequent loss of a second carbon monoxide molecule can occur.

Loss of Bromine: Cleavage of the carbon-bromine bond results in the loss of a bromine radical. miamioh.edu

Loss of Methyl Radical: The methoxy group can fragment through the loss of a methyl radical (•CH3).

A proposed fragmentation pathway would involve the initial loss of CO, followed by the loss of the bromine atom or another CO molecule, leading to various smaller charged fragments.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Description |

| 255/257 | [C₉H₆BrNO₃]⁺ | Molecular Ion (M⁺) |

| 227/229 | [CⲈH₆BrNO₂]⁺ | Loss of Carbon Monoxide (M-CO)⁺ |

| 199/201 | [C₇H₆BrNO]⁺ | Loss of two Carbon Monoxide molecules (M-2CO)⁺ |

| 176 | [C₉H₆NO₃]⁺ | Loss of Bromine radical (M-Br)⁺ |

| 240/242 | [C₈H₃BrNO₃]⁺ | Loss of Methyl radical (M-CH₃)⁺ |

Note: The table presents predicted values based on the general fragmentation patterns of related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of isatin and its derivatives is characterized by absorptions corresponding to π → π* and n → π* transitions. researchgate.netnih.gov The core isatin structure is the primary chromophore.

For the parent compound, isatin, typical absorption bands are observed in the UV-Vis spectrum. In methanol, bands appear around 297 nm (π → π) and 416 nm (n → π). researchgate.net The introduction of substituents on the aromatic ring, such as the bromo and methoxy groups in this compound, is expected to cause a shift in the absorption maxima (λmax). The electron-donating methoxy group and the electron-withdrawing (by induction) but ring-activating (by resonance) bromo group will influence the energy of the electronic transitions. Generally, such substitutions lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption bands.

Table 2: Typical UV-Vis Absorption Data for Isatin in Methanol

| Transition | Wavelength (λmax) | Reference |

| π → π | ~297 nm | researchgate.net |

| n → π | ~416 nm | researchgate.net |

Note: This data is for the parent compound, isatin. The exact λmax values for this compound may differ due to substituent effects.

X-ray Crystallography: Elucidation of Solid-State Molecular Structure and Conformation

X-ray crystallography provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available in the cited literature, the general structural features of substituted isatins are well-documented. rsc.org

Studies on isatin itself have shown that the molecule is largely planar and that strong intermolecular hydrogen bonding is a dominant feature in the crystal lattice. rsc.org Molecules often arrange in parallel layers, with hydrogen bonds forming between the N-H group of one molecule and the C=O group of an adjacent molecule. rsc.org

For this compound, a similar planar indole (B1671886) core is expected. The solid-state structure would likely be stabilized by a network of intermolecular interactions, including:

Hydrogen Bonding: The N-H proton can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule.

Halogen Bonding: The bromine atom could participate in halogen bonding interactions with electronegative atoms on adjacent molecules.

Dipole-Dipole Interactions: The polar carbonyl and methoxy groups will contribute to dipole-dipole interactions, influencing the crystal packing.

The precise conformation of the methoxy group relative to the indole ring would be determined by steric and electronic factors within the crystal lattice.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula. For this compound, with the molecular formula C₉H₆BrNO₃, the theoretical elemental composition can be calculated based on its molar mass of 256.05 g/mol . chembk.com

Table 3: Calculated Elemental Composition of this compound (C₉H₆BrNO₃)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 42.24% |

| Hydrogen | H | 1.01 | 6 | 6.06 | 2.37% |

| Bromine | Br | 79.90 | 1 | 79.90 | 31.21% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.47% |

| Oxygen | O | 16.00 | 3 | 48.00 | 18.75% |

| Total | 256.06 | 100.00% |

Note: Values are calculated based on standard atomic weights.

Computational and Theoretical Studies of 6 Bromo 5 Methoxyindoline 2,3 Dione

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties.

A vibrational frequency analysis predicts the characteristic infrared (IR) and Raman spectral bands of the molecule. These theoretical spectra are crucial for interpreting experimental spectroscopic data and identifying the compound. The absence of computational studies means that a table of calculated vibrational frequencies and their corresponding assignments is not available.

This area of study reveals fundamental details about the electronic behavior of the molecule, which governs its reactivity and properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. Specific values for the HOMO and LUMO energies and their gap for 6-bromo-5-methoxyindoline-2,3-dione are not documented in the available literature.

An MEP map illustrates the charge distribution on the surface of a molecule, highlighting electrophilic and nucleophilic sites. This visual tool is invaluable for predicting how the molecule will interact with other chemical species. An MEP map for this compound could not be generated.

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It quantifies electron density in atomic and bonding orbitals and describes the stabilizing interactions between them. Without dedicated research, NBO analysis data for this compound remains unavailable.

Electronic Structure Analysis

Atomic Charge Distribution

Theoretical calculations, often employing Density Functional Theory (DFT) methods like B3LYP with basis sets such as 6-311++G(2d,2p), are used to determine the charge distribution. uokerbala.edu.iq Natural Bond Orbital (NBO) analysis is a common technique to derive these charges, providing a picture of electron density distribution among atoms. uokerbala.edu.iq For isatin (B1672199) derivatives, the electronegative oxygen and nitrogen atoms are expected to carry partial negative charges, while the carbonyl carbons and atoms in their vicinity will exhibit partial positive charges. The introduction of a methoxy (B1213986) group at the C5 position and a bromine atom at the C6 position will further influence this distribution due to their electronic effects. The methoxy group generally acts as an electron-donating group through resonance, while the bromine atom has an electron-withdrawing inductive effect and a weaker electron-donating resonance effect.

A hypothetical atomic charge distribution for this compound, based on general principles and data from related isatin structures, is presented in the table below.

| Atom | Hypothetical Atomic Charge (e) |

| Br (on C6) | -0.05 to +0.05 |

| O (methoxy) | -0.5 to -0.6 |

| C (methoxy) | +0.1 to +0.2 |

| O (C2-carbonyl) | -0.6 to -0.7 |

| O (C3-carbonyl) | -0.6 to -0.7 |

| N1 (amine) | -0.4 to -0.5 |

| C2 (carbonyl) | +0.6 to +0.7 |

| C3 (carbonyl) | +0.6 to +0.7 |

| C5 | +0.1 to +0.2 |

| C6 | -0.1 to +0.1 |

This table is illustrative and based on computational studies of similar isatin derivatives. Actual values would require specific DFT calculations for this compound.

Thermodynamic Properties

The thermodynamic properties of a compound, such as enthalpy (H), entropy (S), and Gibbs free energy (G), are crucial for understanding its stability and reactivity. These parameters can be calculated using computational methods, often as part of a frequency analysis following a geometry optimization in a DFT study.

For the parent compound, isatin, thermodynamic studies have been conducted, revealing an endothermic and spontaneous dissolution process in various solvents. sdiarticle1.in A computational study on 5-methoxyisatin (B1196686) and other derivatives has also explored their electronic and thermodynamic properties. uokerbala.edu.iqresearchgate.net These studies indicate that substitutions on the isatin ring can influence the molecule's stability. For instance, the HOMO-LUMO energy gap, a descriptor of chemical reactivity and stability, is affected by substituents at the C5 position. uokerbala.edu.iq A smaller HOMO-LUMO gap generally implies lower stability and higher reactivity.

The thermodynamic properties of this compound would be influenced by the bromo and methoxy substituents. The following table provides an example of the kind of thermodynamic data that can be obtained from computational calculations.

| Thermodynamic Property | Calculated Value (example) | Unit |

| Enthalpy (H) | Value not available | kcal/mol or kJ/mol |

| Entropy (S) | Value not available | cal/mol·K or J/mol·K |

| Gibbs Free Energy (G) | Value not available | kcal/mol or kJ/mol |

Specific thermodynamic data for this compound requires dedicated computational analysis.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. rsc.orgnih.govtandfonline.com

Ligand-Protein Interaction Analysis with Relevant Biological Targets

Isatin derivatives have been the subject of numerous molecular docking studies against a variety of biological targets implicated in diseases like cancer and infectious diseases. rsc.orgnih.govtandfonline.com For instance, derivatives of isatin have been docked into the active sites of enzymes such as cyclooxygenase-2 (COX-2), cyclin-dependent kinase 2 (CDK2), and various aldehyde dehydrogenases (ALDHs). rsc.orgnih.govtandfonline.com

These studies reveal that the isatin scaffold typically forms key interactions within the active site of the target protein. Hydrogen bonds are commonly observed between the carbonyl oxygens and the amide nitrogen of the isatin core and amino acid residues in the protein's binding pocket. tandfonline.commdpi.com The substituted benzene (B151609) ring of the isatin can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.

For this compound, the methoxy group and the bromine atom would also play a role in the interaction. The methoxy group could act as a hydrogen bond acceptor, while the bromine atom could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

Binding Energy Calculations and Prediction of Binding Modes

A crucial output of molecular docking simulations is the binding energy, which estimates the strength of the interaction between the ligand and the protein. rsc.org Lower binding energies indicate a more stable and favorable interaction. Docking programs use scoring functions to calculate these energies.

In studies of isatin derivatives, binding energies can vary significantly depending on the specific derivative and the target protein. For example, some isatin derivatives have shown binding energies in the range of -8 to -10 kcal/mol against targets like CDK2 and ALDH isoforms. rsc.orgtandfonline.com These values suggest strong binding affinity.

The docking simulations also predict the most likely binding modes or poses of the ligand within the protein's active site. This information is invaluable for understanding the structural basis of inhibition and for designing more potent and selective inhibitors. The binding mode of this compound would be dictated by the combination of hydrogen bonds, hydrophobic interactions, and potential halogen bonds formed by its various functional groups.

| Biological Target (Example) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 to -9.5 | LEU83, GLU81, LYS33, ASP145 |

| Aldehyde Dehydrogenase 1A1 (ALDH1A1) | -9.0 to -10.0 | CYS302, SER121, TRP178 |

| Cyclooxygenase-2 (COX-2) | -7.5 to -8.5 | TYR385, ARG120, SER530 |

This table presents hypothetical binding energy data for this compound based on reported values for similar isatin derivatives against these targets. rsc.orgnih.govtandfonline.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of molecules and their complexes over time. nih.govmdpi.com This computational method is used to study the conformational dynamics and stability of ligands in solution and when bound to a protein.

Conformational Dynamics and Stability in Solution

MD simulations of isatin derivatives in complex with their protein targets have been performed to assess the stability of the predicted binding modes from molecular docking. rsc.orgnih.gov These simulations track the movements of atoms over a period of nanoseconds, providing insights into the flexibility of the ligand and the protein. Key parameters analyzed include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). A stable RMSD for the ligand and the protein backbone over the simulation time suggests a stable binding complex. rsc.org

For this compound, an MD simulation would reveal its preferred conformation in an aqueous environment and how this conformation might change upon binding to a target. The stability of the key interactions identified in docking, such as hydrogen bonds, can also be monitored throughout the simulation. This provides a more realistic and rigorous assessment of the ligand's binding potential than static docking alone.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models allow for the prediction of the activity of novel compounds before their synthesis, thereby prioritizing the most promising candidates and reducing the costs and time associated with drug discovery.

A QSAR study for a series of analogues of this compound would involve the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). By employing statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a QSAR model can be developed that links these descriptors to the observed biological activity (e.g., IC₅₀ values).

Table 2: Example of Molecular Descriptors Used in a QSAR Model

| Descriptor | Definition | Value for this compound (Calculated) |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 270.08 |

| LogP | The logarithm of the partition coefficient between n-octanol and water, a measure of hydrophobicity. | 1.85 |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.2 D |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | -2.1 eV |

This table provides examples of molecular descriptors that would be relevant in a QSAR study of this compound. The values are illustrative and would be calculated using specialized software in an actual study.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The accurate characterization of a novel compound is fundamental to its development. While experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standard for structure elucidation, computational methods can play a crucial supportive role. nih.gov Density Functional Theory (DFT) calculations, for instance, can be used to predict the NMR chemical shifts (¹H and ¹³C) of a molecule with a high degree of accuracy.

For this compound, computationally predicted NMR spectra can aid in the interpretation of experimental data, helping to assign specific signals to the corresponding nuclei within the molecule. This is particularly useful for complex molecules where spectral overlap can make unambiguous assignment challenging. The comparison between predicted and experimental chemical shifts can also serve as a means of confirming the proposed chemical structure.

The process involves optimizing the geometry of the molecule at a chosen level of theory and then calculating the NMR shielding tensors. These are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS).

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Hypothetical Aromatic Proton in this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| H-4 | 7.15 | 7.12 | 0.03 |

| H-7 | 7.58 | 7.55 | 0.03 |

This table illustrates the typical agreement that can be achieved between computationally predicted and experimentally determined NMR chemical shifts, aiding in structural confirmation.

Biological Activities and Mechanistic Studies Excluding Clinical Trials and Safety Profiles

Anticancer Research

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines (e.g., HepG-2, MDA-MB-231, HCT-116, A549, HeLa, HT-29, ZR-75)

No data is available.

Target-Specific Enzyme Inhibition Studies

Cyclin-Dependent Kinase (CDK2) Inhibition

No data is available.

Epidermal Growth Factor Receptor (EGFR) Inhibition

No data is available.

B-Raf Kinase (BRAFV600E) Inhibition

No data is available.

Thioredoxin Reductase (TrxR) Inhibition

No data is available.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

There is no available scientific literature detailing any investigation into the potential inhibitory effects of 6-bromo-5-methoxyindoline-2,3-dione on Lysine-Specific Demethylase 1 (LSD1).

Bcl-2/Mcl-1 Inhibition

No studies have been published that explore the ability of this compound to inhibit the anti-apoptotic proteins Bcl-2 or Mcl-1.

Tubulin Polymerization Inhibition

The effect of this compound on tubulin polymerization has not been reported in the scientific literature. While some isatin (B1672199) derivatives are known to interfere with microtubule dynamics, this specific activity has not been investigated for this compound.

Aminopeptidase N (APN) Inhibition

There are no published research findings on the inhibitory activity of this compound against Aminopeptidase N (APN).

Induction of Apoptosis and Cell Cycle Modulation Studies (In Vitro)

In vitro studies to determine if this compound can induce apoptosis or modulate the cell cycle in cancer cell lines have not been documented in the available scientific literature.

Mechanisms of Action at the Cellular and Molecular Level (In Vitro)

Detailed in vitro studies to elucidate the cellular and molecular mechanisms of action for this compound are absent from the current body of scientific research.

Antimicrobial Research (In Vitro)

While the broader class of isatin derivatives has been explored for antimicrobial properties, there is no specific in vitro antimicrobial research available for this compound against any tested microorganisms.

Antibacterial Activity Studies

Derivatives of the isatin and indole (B1671886) core structures, particularly those featuring bromine and methoxy (B1213986) substitutions, have been the subject of numerous antibacterial investigations. Studies on 6-bromoindolglyoxylamide polyamine derivatives have identified intrinsic antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus intermedius. Further modifications of these 6-bromo derivatives led to analogues with enhanced antibacterial activity against the Gram-negative bacterium Escherichia coli.

Similarly, derivatives of 5-methoxyisatin (B1196686), when combined with thiosemicarbazone and metals, have demonstrated significant and selective antibacterial activity at low concentrations. These compounds were found to be effective against E. coli, Salmonella enteritidis, S. aureus, and Sarcina lutea. Another related synthetic carbazoloquinone, 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione, also showed activity specifically against S. aureus, with a minimum inhibitory concentration (MIC) of 50 μg/mL.

A separate study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, a related heterocyclic compound, confirmed high activity against a panel of bacteria including S. aureus, Bacillus species, Pseudomonas aeruginosa, E. coli, and Klebsiella pneumoniae.

Table 1: Antibacterial Activity of this compound Derivatives and Related Compounds

| Compound Class | Bacterial Strain(s) Inhibited | Reference |

| 6-bromoindolglyoxylamide polyamines | Staphylococcus aureus, Staphylococcus intermedius, Escherichia coli | |

| 5-methoxyisatin thiosemicarbazone metal complexes | Escherichia coli, Salmonella enteritidis, Staphylococcus aureus, Sarcina lutea | |

| 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione | Staphylococcus aureus | |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus, Bacillus sp., Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae |

Antifungal Activity Studies

The antifungal potential of this chemical family has also been explored. Research into a series of 6-bromo derivatives of indolglyoxylamides demonstrated that various analogues possess moderate to excellent antifungal properties. While the specific fungal species were not detailed in the initial abstract, the finding points to a broad-spectrum potential.

Studies on other related heterocyclic structures further support the antifungal capabilities of bromo-substituted compounds. For instance, 6-bromo-4-ethoxyethylthio quinazoline (B50416) was found to possess high antifungal activity against several plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. The structural similarity, particularly the presence of the bromo-substituent on an aromatic system, suggests a potential role for this functional group in the observed antifungal action.

Investigation of Molecular Targets and Pathways in Microorganisms

Understanding the mechanism of action is crucial for drug development. For the 6-bromoindolglyoxylamide polyamine derivatives, the antimicrobial action has been attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. This mechanism disrupts the integrity of the bacterial cell membrane, leading to cell death.

In the context of antimycobacterial activity, related nitroimidazole compounds are known to inhibit the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Some nitroimidazoxazole derivatives require metabolic activation by the deazaflavin-dependent nitroreductase (Ddn) to exert their anti-tubercular effect. Another potential target in M. tuberculosis is citrate synthase (CitA), an enzyme that may act as a metabolic switch. Covalent modification of a cysteine residue (C143) in CitA has been shown to completely arrest its enzymatic activity, suggesting it as a possible target for small-molecule inhibitors. These findings provide plausible molecular targets and pathways that derivatives of this compound might exploit.

Antiviral Activity Studies (In Vitro)

Isatin and its derivatives have a long history as antiviral agents, with methisazone, an isatin thiosemicarbazone, being one of the first synthetic antiviral drugs used clinically. More recent research has continued to explore this potential. A study evaluating a novel series of isatin derivatives found that a bromo-substituted derivative of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzene sulphonamide inhibited the synthesis of Hepatitis C Virus (HCV) RNA in Huh 5-2 and Huh 5-3 cells. Although this inhibition occurred at a relatively high concentration (19 µl/ml), it confirms the antiviral potential of isatin compounds bearing a bromine substituent. The presence of a sulphonamide side chain at the 3-position of the isatin core was noted as being essential for this antiviral activity.

Anti-inflammatory Activity Studies (In Vitro)

The anti-inflammatory properties of isatin derivatives have been increasingly recognized. A study focusing on extracts from the marine mollusc Dicathais orbita identified 6-bromoisatin (B21408) as an active anti-inflammatory component. In vitro experiments showed that 6-bromoisatin effectively blocked the translocation of the nuclear factor kappa B (NF-κB) into the nucleus of lipopolysaccharide (LPS)-stimulated macrophages. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

Further studies on related compounds, specifically 5-chloro and 5-bromo isatin derivatives, demonstrated significant in vivo anti-inflammatory activity in a carrageenan-induced paw edema model. The 5-bromo derivative, in particular, showed a 63% reduction in paw edema, an effect comparable to the standard anti-inflammatory drug indomethacin. Molecular docking studies suggest that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Other research has also identified isoindoline-1,3-dione derivatives as non-selective inhibitors of both COX-1 and COX-2 enzymes.

Table 2: In Vitro Anti-inflammatory Mechanisms of Isatin Derivatives

| Compound/Derivative | Cell/Enzyme Model | Observed Effect | Potential Mechanism | Reference |

| 6-bromoisatin | LPS-stimulated macrophages | Blocked nuclear translocation of NF-κB | Inhibition of NF-κB pathway | |

| 5-bromo isatin derivative | COX-1 and COX-2 enzymes (in silico) | Preferential binding to COX-2 active site | COX-2 Inhibition | |

| Aminoacetylenic isoindoline 1,3-diones | COX-1 and COX-2 enzymes | Non-selective inhibition | COX-1/COX-2 Inhibition |

Neuroprotective Activity Studies

Neuroinflammation, mediated by overactivated microglia, is a key factor in the progression of neurodegenerative diseases. Isatin derivatives have emerged as promising candidates for anti-neuroinflammatory and neuroprotective agents. Studies using LPS-activated BV2 microglia cells as an in vitro model have shown that certain isatin derivatives can significantly reduce the release of pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

The activation of microglia by LPS involves the NF-κB signaling pathway, which leads to the production of these inflammatory cytokines that can be toxic to neurons. By inhibiting the release of these mediators, isatin derivatives can control microglial activation and exert a neuroprotective effect. While the specific 6-bromo-5-methoxy derivative has not been explicitly tested in these published models, the general neuroprotective potential of the isatin scaffold is well-established, with isatin itself showing neuroprotective effects at high concentrations in animal models. These findings suggest that isatin derivatives could be developed as therapeutic agents for neurodegenerative disorders where neuroinflammation plays a significant role.

Antioxidant Activity Studies

Isatin derivatives have been investigated for their potential to act as antioxidants, which can help prevent cellular damage caused by reactive oxygen species (ROS). The core lactam ring of isatin is believed to contribute to free radical scavenging due to its N-H and C=O groups. pkheartjournal.com Studies on various isatin derivatives have demonstrated their ability to scavenge free radicals, with the potency being significantly influenced by the nature and position of substituents on the aromatic ring.

For instance, a study on N'-substituted isatin hydrazones showed that compounds bearing an electron-donating methoxy group on an associated benzene (B151609) ring exhibited higher radical scavenging ability. mdpi.com Another study on isatin-gallate hybrids found that a compound with a methoxy group at the 5-position of the isatin ring showed the highest activity in a DPPH radical scavenging assay, with a lower IC50 value indicating greater potency. pensoft.net Conversely, halogenated compounds, including a bromo-substituted derivative, showed lower inhibitory activity in the same study. pensoft.net The presence of electron-withdrawing groups and morpholine substituents has also been associated with significant antioxidant activity in other series of isatin derivatives. pkheartjournal.com

Table 1: Antioxidant Activity of Selected Isatin Derivatives

| Compound/Derivative | Assay | Finding | Reference |

|---|---|---|---|

| Isatin-gallate hybrid with 5-methoxy group | DPPH radical scavenging | Highest activity among tested hybrids | pensoft.net |

| Isatin-gallate hybrid with bromo group | DPPH radical scavenging | Lower inhibitory activity | pensoft.net |

| Bis(hydrazone-isatin) with methoxy group | FRAP assay | High antioxidant activity | mdpi.com |

Anticonvulsant Activity Studies

The isatin scaffold is a promising framework for the development of anticonvulsant agents. Numerous derivatives have shown significant efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. brieflands.comnih.gov The mechanism is thought to be related to the modulation of inhibitory neurotransmission, as some active derivatives have been shown to increase brain GABA levels. sciepub.com

The substitution on the isatin ring is critical for anticonvulsant activity. Research has indicated that the presence of a mild deactivator, such as a chlorine atom at the 5-position of the isatin ring, results in good anticonvulsant activity in both MES and PTZ tests. sciepub.com Furthermore, another study identified 5-bromo isatin as an anticonvulsant agent. sciepub.com In a series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives, all methoxylated derivatives demonstrated significant anti-seizure activity in the MES model. nih.gov These findings suggest that halogen and methoxy substitutions, such as those in this compound, are features found in other anticonvulsant isatin analogs.

Table 2: Anticonvulsant Activity of Isatin Analogs

| Derivative Type | Seizure Model | Key Finding | Reference |

|---|---|---|---|

| 5-Chloro isatin derivatives | MES and PTZ | Good anticonvulsant activity | sciepub.com |

| 5-Bromo isatin | Not specified | Identified as an anticonvulsant agent | sciepub.com |

| Methoxylated derivatives | MES | Significant anti-seizure activity | nih.gov |

Antidiabetic Activity Studies

Isatin derivatives are being explored as potential therapeutic agents for diabetes mellitus. nih.gov Their mechanism of action often involves the inhibition of key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. In studies using streptozotocin-nicotinamide induced diabetic rats, certain isatin derivatives demonstrated significant reductions in blood glucose levels. researchgate.net

The structural features of the isatin molecule influence its antidiabetic potential. Structure-activity relationship studies suggest that N-substitution on the isatin ring favors antidiabetic potential, while electron-withdrawing groups (EWGs) are preferred over electron-donating groups (EDGs) for inhibitory activity. nih.gov This suggests that the bromo group (an EWG) in this compound could contribute favorably to its potential antidiabetic effects.

Anti-HIV Activity Studies (In Vitro)

The isatin core is a recognized pharmacophore in the design of anti-HIV agents. ijpras.com Various derivatives, including Schiff bases and Mannich bases, have been synthesized and evaluated for their ability to inhibit HIV replication in vitro. nih.govresearchgate.net One of the primary targets for these compounds is the HIV reverse transcriptase (RT) enzyme, a critical component of the viral life cycle. ijpras.comnih.gov

Studies have shown that substitutions on the isatin ring can significantly impact antiviral potency. The presence of an electron-withdrawing group at the C-5 position of the isatin moiety appears to be beneficial for activity. nih.gov For example, 3-(2-thiazolylimino)-5-bromo-1,3-dihydro-indol-2-one was identified as the most active compound in one series, demonstrating protection against both HIV-1 and HIV-2. researchgate.net In another study, a new class of 5-halo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidines were investigated as potential anti-AIDS drugs, with the 5-bromo-6-methoxy derivatives showing anti-HIV-1 activity comparable to the reference drug AZT. nih.gov These results highlight the potential importance of both bromo and methoxy groups in the design of isatin-based anti-HIV agents.

Antiplasmodial Activity Studies

Derivatives of isatin have emerged as promising leads in the search for new antimalarial drugs, showing activity against strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govmalariaworld.org The isatin-quinoline hybrid structure, in particular, has shown significant potential, with some conjugates exhibiting potent efficacy against chloroquine-resistant strains of the parasite. nih.gov

The nature of the substituent at the C-5 position of the isatin ring plays a crucial role in influencing antiplasmodial activity. nih.gov While specific studies on this compound are limited, the general findings for substituted isatins suggest that this scaffold is a viable starting point for the development of novel antiplasmodial agents.

Alpha-Glucosidase Inhibition Studies

Inhibition of the α-glucosidase enzyme is a key therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate absorption and reduces postprandial hyperglycemia. mdpi.comnih.gov Many isatin derivatives have been identified as potent inhibitors of α-glucosidase, often showing significantly greater activity than the standard drug, acarbose. mdpi.comnih.gov

A study of novel chromone-isatin derivatives found that all tested compounds exhibited excellent to potent inhibitory activity, with IC50 values in the low micromolar range. nih.govresearchgate.net In another series of isatin-thiazole derivatives, compounds also displayed strong α-glucosidase inhibition. mdpi.com Molecular docking studies suggest these compounds bind effectively within the active site of the enzyme. mdpi.comnih.gov The specific contribution of a 6-bromo and 5-methoxy substitution pattern to this activity requires further direct investigation, but the isatin scaffold itself is clearly a powerful inhibitor.

Table 3: α-Glucosidase Inhibitory Activity of Isatin Derivatives

| Compound Series | IC50 Range (μM) | Standard (Acarbose) IC50 (μM) | Reference |

|---|---|---|---|

| Chromone-isatin derivatives | 3.18 - 16.59 | 817.38 | nih.gov |

Structure-Activity Relationship (SAR) Studies on this compound and its Analogs

The biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the indoline-2,3-dione core. Analysis of various studies allows for the deduction of key structure-activity relationships (SAR).

Position 5: The C-5 position is a critical site for substitution. Electron-withdrawing groups like halogens (e.g., bromo, chloro) at this position have been shown to enhance anticonvulsant, anti-HIV, and anti-TB activity. sciepub.comnih.govnih.gov In contrast, electron-donating groups at C-5 can be less favorable for some activities. nih.gov

Position 6: While less studied than position 5, substitutions at C-6 are also significant. The presence of a methoxy group, as seen in this compound, has been associated with potent anti-HIV activity in related dihydrothymidine series. nih.gov

Nitrogen (N-1) Substitution: Modification at the N-1 position with various groups, such as benzyl (B1604629) or other alkyl/aryl moieties, significantly influences activity. For instance, N-substitution is generally favorable for antidiabetic potential, and smaller N-substitutions can enhance anti-inflammatory effects. nih.govnih.gov

Position 3 (C-3): The C-3 carbonyl group is a key site for derivatization, often through condensation reactions to form Schiff bases or hydrazones. The nature of the substituent introduced at this position is a primary determinant of the resulting compound's biological profile, including its anticonvulsant and antioxidant properties. mdpi.comnih.gov

Based on these general SAR principles, the this compound structure possesses features that are promising for several biological activities. The electron-withdrawing bromo group and the methoxy group are substitutions found in other biologically active isatin analogs, suggesting this specific compound warrants further investigation across multiple therapeutic areas.

Impact of Bromine Substitution at C-6 on Biological Efficacy

The introduction of a halogen, such as bromine, at the C-6 position of the isatin ring is a key strategy for enhancing biological activity. Halogen substitutions can alter the electronic properties, lipophilicity, and binding interactions of the molecule with its biological targets.

Research has shown that substitutions at the C-5 and C-6 positions of the isatin ring can significantly improve its inhibitory activity against enzymes like monoamine oxidase (MAO). The presence of a substituent at the C-6 position is thought to allow for more effective interactions with residues at the entrance of the enzyme's cavity. For instance, in a study evaluating multi-substituted isatin derivatives for their cytotoxic effects, the addition of a fluorine atom at the 6-position of 5-bromoisatin increased its inhibitory activity against K562 human leukemia cells. While this study used fluorine, it highlights the general principle that C-6 halogenation can positively modulate cytotoxicity.

In the context of antimicrobial activity, 6-bromoindolglyoxylamide derivatives have demonstrated intrinsic activity against Gram-positive bacteria such as Staphylococcus aureus. One derivative, which included a spermine chain, was found to be a potent agent whose mechanism involved the rapid permeabilization and depolarization of bacterial membranes in both Gram-positive and Gram-negative bacteria. This suggests that the 6-bromo-indole scaffold can serve as a foundation for developing agents that disrupt bacterial membrane integrity.

Table 1: Effect of C-6 Halogen Substitution on Cytotoxic Activity of Isatin Derivatives

| Compound | Substitution | Cell Line | IC50 (µM) |

|---|---|---|---|

| 5-bromoisatin | 5-Br | K562 | >10 |

| 5-bromo-6-fluoroisatin | 5-Br, 6-F | K562 | 2.32 |

Data sourced from a study on multi-substituted isatin derivatives, illustrating the principle of C-6 halogenation.

Influence of Methoxy Substitution at C-5 on Biological Efficacy

Studies on isatin derivatives have consistently shown that the nature of the substituent at the C-5 position significantly influences their biological properties. In a series of indole-isatin molecular hybrids evaluated for antiproliferative activity, a compound featuring a methoxy group at C-5 (compound 5o) was identified as one of the most active compounds, with an IC50 value of 1.69 µM against the ZR-75 breast cancer cell line. This potency was over five times greater than that of the reference drug sunitinib (IC50 = 8.11 µM).

Mechanistic studies on this potent 5-methoxy-isatin derivative revealed that it induced a lengthening of the G1 phase of the cell cycle and a reduction in the S and G2/M phases. Furthermore, it was shown to decrease the amount of phosphorylated retinoblastoma (Rb) protein in a dose-dependent manner, indicating an impact on cell cycle regulation. Other research has investigated 5-methoxy-isatin thiosemicarbazone derivatives, which exhibited significant DNA protection activity and selective antibacterial effects against pathogens like E. coli and S. aureus. The structure-activity relationship of various compounds has highlighted that the presence and position of methoxy groups are crucial in modulating interactions with biological targets.

Table 2: Antiproliferative Activity of a C-5 Methoxy-Substituted Isatin Hybrid (Compound 5o)

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5o (5-methoxy derivative) | ZR-75 (Breast Cancer) | 1.69 | G1 phase cell cycle arrest, reduction of phosphorylated Rb protein |

| Sunitinib (Reference) | ZR-75 (Breast Cancer) | 8.11 | Not Applicable |

Data from a study on antiproliferative indole-isatin hybrids.

Effects of Modifications at N-1 and C-3 Positions on Biological Activity

While the substitutions on the aromatic ring are vital, modifications at the N-1 and C-3 positions of the indoline-2,3-dione core offer further opportunities to diversify and enhance biological activity. The N-1 position, bearing a proton, can be functionalized with various substituents, and the C-3 carbonyl group is highly reactive, allowing for the synthesis of a wide range of derivatives such as hydrazones, Schiff bases, and spiro-compounds.

For example, the synthesis of isatin-3-hydrazones by reacting the C-3 carbonyl group has led to compounds with significant biological potential. In one study, N-1 substitution of a phenolic isatin with a 3,5-di-tert-butyl-4-hydroxybenzyl group, combined with hydrazone formation at C-3, resulted in derivatives with antioxidant and potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA).

Similarly, the creation of isatin-sulfonamide hybrids demonstrated that modifications at the C-5 position, in conjunction with changes at other positions, could yield compounds with potent anticancer activity against colorectal cancer cell lines (HCT-116). The versatility of the isatin scaffold, particularly the reactivity at N-1 and C-3, allows for the generation of molecular hybrids that can target multiple biological pathways. For instance, linking isatin derivatives to other bioactive molecules via the N-1 or C-3 position has been a successful strategy in developing dual-action inhibitors, such as those targeting both tubulin polymerization and the Akt pathway.

Table 3: Biological Activities of N-1 and C-3 Modified Isatin Derivatives

| Modification Type | Biological Activity | Example |

|---|---|---|

| C-3 Hydrazone | Antibacterial (MRSA), Antioxidant | Phenolic isatin-3-hydrazones with quaternary ammonium centers |

| N-1 Benzyl | Anticonvulsant, Antibacterial | Bis-isatin-indole hybrids |

| C-3 Thiosemicarbazone | Antiviral, Tuberculostatic | Isatin-N-Mannich bases of isatin-3-thiosemicarbazones |

Data compiled from various studies on isatin derivatives.

Future Research Directions and Potential Applications

Novel Synthetic Routes for Enhanced Yields and Regioselectivity

The efficient and regioselective synthesis of polysubstituted isatins like 6-bromo-5-methoxyindoline-2,3-dione is crucial for its further development. While classical methods like the Sandmeyer and Stolle syntheses are commonly employed for isatin (B1672199) synthesis, they can sometimes suffer from harsh reaction conditions and limited yields, particularly with highly substituted anilines. biomedres.usnih.gov

Future research should focus on developing novel synthetic pathways that offer improved yields and greater control over regioselectivity. One promising approach could be the use of modern cross-coupling methodologies to introduce the bromo and methoxy (B1213986) substituents onto the indole (B1671886) or aniline (B41778) precursor at a late stage. Additionally, the exploration of flow chemistry techniques could offer better control over reaction parameters, leading to higher purity and yields.

A modified Sandmeyer approach, which involves the cyclization of oximinoacetanilides in alternative acidic media like methanesulfonic acid, has shown promise for improving the synthesis of lipophilic isatins and could be a viable strategy for this compound. nih.gov

| Synthetic Method | General Description | Potential Advantages for this compound |

| Modified Sandmeyer Process | Cyclization of an oximinoacetanilide precursor in an acid medium like sulfuric or methanesulfonic acid. nih.gov | Could potentially handle the specific electronic nature of the substituted aniline required. |

| Stolle Synthesis | Reaction of a substituted aniline with oxalyl chloride followed by a Friedel-Crafts-type cyclization. biomedres.us | A versatile method that could be adapted for the target compound. |

| Late-stage Functionalization | Introduction of bromo and/or methoxy groups onto a pre-formed isatin or indole core using modern catalytic methods. | Offers high regioselectivity and modularity for creating a library of related compounds. |

Development of New Derivatization Strategies

The isatin core offers multiple sites for chemical modification, including the N-1 position and the C-3 carbonyl group, allowing for the creation of diverse chemical libraries. nih.gov Derivatization is a key strategy to modulate the physicochemical properties and biological activities of the parent compound.

Future efforts should explore a range of derivatization reactions for this compound. N-alkylation or N-arylation can be readily achieved to introduce various substituents. acs.org The C-3 carbonyl group is particularly reactive and can be condensed with a variety of nucleophiles to form Schiff bases, hydrazones, or undergo the Pfitzinger reaction to yield quinoline (B57606) carboxylic acids. Furthermore, the development of spiro-derivatives at the C-3 position has been shown to be a fruitful strategy for discovering compounds with potent biological activities. nih.gov

| Derivatization Site | Reaction Type | Potential Derivatives |

| N-1 Position | N-Alkylation/Arylation | N-alkyl, N-benzyl, N-aryl derivatives. acs.orgnih.gov |

| C-3 Carbonyl | Condensation Reactions | Schiff bases, hydrazones, oximes. biomedres.us |

| C-3 Carbonyl | Knoevenagel Condensation | Benzylidene derivatives. |

| C-3 Carbonyl | Spirocyclization | Spiro-oxindoles, spiro-heterocycles. nih.gov |

Advanced Computational Modeling for Target Identification and Drug Design

Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools in modern drug discovery for predicting the binding modes of small molecules to biological targets and for guiding the design of more potent and selective inhibitors. nih.govkne-publishing.com

For this compound, computational studies can be employed to screen a wide range of potential biological targets, including kinases, proteases, and other enzymes that are known to be modulated by isatin derivatives. nih.govnih.gov These in silico approaches can help to prioritize experimental testing and provide insights into the structure-activity relationships (SAR) of newly synthesized derivatives. The use of quantitative structure-activity relationship (QSAR) models can further aid in predicting the biological activity of novel analogues based on their structural features. researchgate.net

Exploration of Additional In Vitro Biological Activities

Isatin and its derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.gov The specific substitution pattern of this compound may confer novel or enhanced activities.

A comprehensive in vitro screening of this compound and its derivatives against a panel of cancer cell lines is a logical starting point. nih.gov For instance, a related compound, 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, has demonstrated selective cytotoxicity against lung carcinoma cells. nih.gov Furthermore, given the known antimicrobial and antiviral activities of other isatins, it would be prudent to evaluate this compound against a range of pathogenic bacteria, fungi, and viruses.

| Potential Biological Activity | Example Target/Assay | Rationale based on Isatin Derivatives |

| Anticancer | Kinase inhibition assays (e.g., VEGFR-2), cytotoxicity against cancer cell lines. nih.gov | Many isatin derivatives are known kinase inhibitors. nih.gov |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) against various bacteria and fungi. nih.gov | The isatin scaffold is a common feature in antimicrobial compounds. nih.gov |

| Antiviral | Inhibition of viral replication (e.g., HIV, influenza). nih.gov | Isatin derivatives have shown promise as antiviral agents. nih.gov |

| Enzyme Inhibition | Monoamine Oxidase (MAO) inhibition assays. nih.gov | Substituted isatins are known to be potent MAO inhibitors. nih.gov |

Further Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanism by which a compound exerts its biological effect is fundamental for its development as a therapeutic agent. For this compound and its active derivatives, it will be essential to identify their specific molecular targets and signaling pathways.

Techniques such as thermal shift assays, affinity chromatography, and proteomics can be used to identify the direct binding partners of the compound within the cell. Subsequent cell-based assays, including Western blotting, qPCR, and flow cytometry, can then be employed to validate target engagement and to delineate the downstream signaling cascades that are affected. For example, if a derivative shows anticancer activity, studies could investigate its effects on cell cycle progression, apoptosis, and angiogenesis. Molecular docking studies can provide initial hypotheses about potential targets, which can then be experimentally validated. nih.govkne-publishing.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-bromo-5-methoxyindoline-2,3-dione, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF (2:1) with CuI as a catalyst (50% yield after column chromatography using 70:30 EtOAc/hexane) .

- Route 2 : Alkylation via Mitsunobu reaction in THF using DIAD and triphenylphosphine, followed by purification via flash chromatography .

- Key factors : Solvent polarity (PEG-400 reduces side reactions), catalyst loading (CuI accelerates cycloaddition), and purification efficiency (TLC monitoring, Rf = 0.30) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Techniques :

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons (δ ~3.8 ppm) and carbonyl signals (δ ~170-180 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ observed at m/z 427.0757) .

- IR Spectroscopy : Identify C=O stretches (~1737 cm⁻¹) and Br-C vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. What strategies exist for introducing functional groups at the N-position of this compound?

- Methodology :

- Benzylation : Use benzyl halides under anhydrous conditions (e.g., K₂CO₃ in DMF at 60°C) .

- Acylation : React with acyl chlorides in the presence of a base (e.g., pyridine) .

- Challenges : Steric hindrance from the dione moiety requires optimized temperature and stoichiometry.

Q. How can conflicting NMR data between synthetic batches be resolved?

- Approach :

- Deuterated Solvents : Ensure consistent use (e.g., DMSO-d₆ vs. CDCl₃) to avoid solvent-induced shifts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .

- Batch Comparison : Use internal standards (e.g., TMS) and replicate reaction conditions .

Q. What role does the bromo-methoxy substitution pattern play in biological activity?

- Mechanistic Insight :

- Electron-Withdrawing Effects : Bromine enhances electrophilicity, enabling nucleophilic attacks in enzyme binding .

- Methoxy Group : Improves solubility and modulates π-π stacking in protein pockets (e.g., kinase inhibitors) .

Q. How can computational methods predict reactivity or binding modes of this compound derivatives?

- Tools :

- Docking Studies (AutoDock/Vina) : Model interactions with target proteins (e.g., ATP-binding sites) .

- DFT Calculations : Optimize transition states for bromine substitution reactions (e.g., SNAr mechanisms) .

Data Contradiction and Validation

Q. How to address discrepancies in reported bioactivity data for this compound?

- Validation Steps :

- Purity Checks : HPLC (>95% purity) and elemental analysis .

- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) to calibrate activity measurements .

Q. What green chemistry approaches are applicable to its synthesis?

- Strategies :

- Solvent Replacement : Use PEG-400 (biodegradable) instead of DMF .

- Catalyst Recycling : Recover CuI via filtration and reuse in subsequent batches .

Structural and Crystallographic Analysis

Q. How to resolve crystal structure challenges for this compound?

- Crystallography Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。